molecular formula C24H24ClN5 B11931665 MW-150 hydrochloride

MW-150 hydrochloride

Cat. No.: B11931665
M. Wt: 417.9 g/mol
InChI Key: FQMOEAOQYORXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MW-150 hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

MW-150 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

MW-150 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

MW-150 hydrochloride exerts its effects by selectively inhibiting p38α MAPK. This inhibition prevents the phosphorylation of downstream substrates, such as MK2, in activated glial cells. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-1β, and attenuates neuroinflammation .

Comparison with Similar Compounds

MW-150 hydrochloride is unique due to its high selectivity for p38α MAPK and its ability to penetrate the central nervous system. Similar compounds include:

This compound stands out due to its combination of selectivity, central nervous system penetration, and oral bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C24H24ClN5

Molecular Weight

417.9 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;hydrochloride

InChI

InChI=1S/C24H23N5.ClH/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21;/h2-11,16-17H,12-15H2,1H3;1H

InChI Key

FQMOEAOQYORXPF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl

Origin of Product

United States

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